molecular formula C12H14F3NO3 B8356018 N-(2-hydroxy-1,1-dimethylethyl)-4-(trifluoromethoxy)benzamide

N-(2-hydroxy-1,1-dimethylethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B8356018
M. Wt: 277.24 g/mol
InChI Key: JDGPVQRNJKRTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1,1-dimethylethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C12H14F3NO3 and its molecular weight is 277.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-4-(trifluoromethoxy)benzamide

InChI

InChI=1S/C12H14F3NO3/c1-11(2,7-17)16-10(18)8-3-5-9(6-4-8)19-12(13,14)15/h3-6,17H,7H2,1-2H3,(H,16,18)

InChI Key

JDGPVQRNJKRTBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 ml round bottom flask was loaded 4-(trifluoromethoxy)benzoic acid (4.85 g, 23.5 mmol). Thionyl chloride (5.15 ml, 70.6 mmol) was added at 0° C. The reaction mixture was allowed to warm up to room temperature and then heated at 80° C. for 1 hour. After cooling down to room temperature, the volatiles were removed. The residue was diluted with 50 ml methylene chloride, and 2-amino-2-methylpropan-1-ol (7.34 g, 82 mmol) was added at 0° C. The reaction mixture was allowed to warm up to room temperature. It was diluted with 150 ml ether, washed sequentially with 100 ml 1N HCl, 100 ml 5% KOH and 50 ml brine. The organics were dried over sodium sulfate, filtered and concentrated to give 4.2 g desired product. It was used for the next step directly without further purification.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
Quantity
7.34 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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